

GB1107: A Targeted Approach to Attenuating Liver Fibrosis Through Galectin-3 Inhibition

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Compound of Interest

Compound Name: GB1107

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

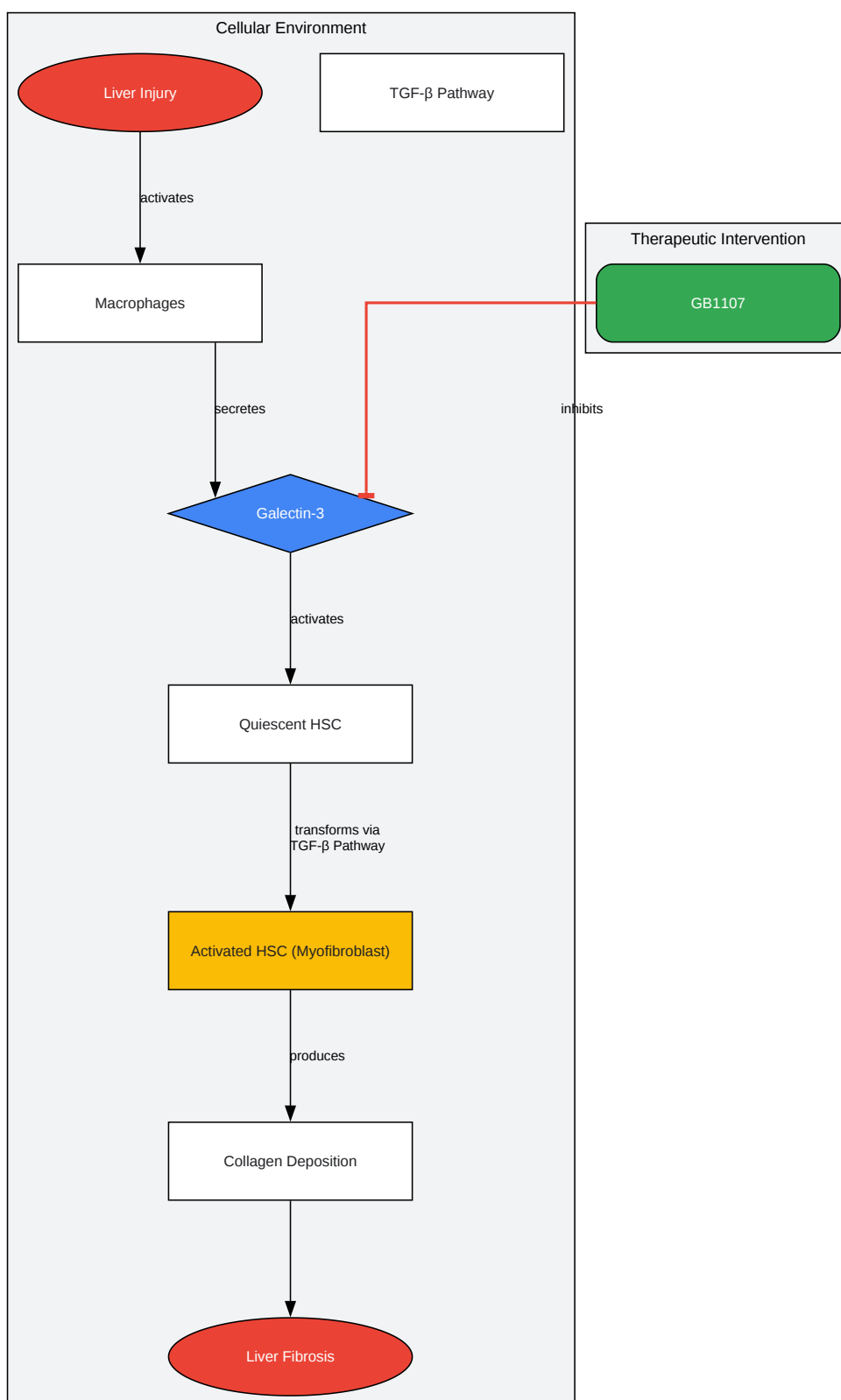
Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2] Galectin-3 (Gal-3), a β -galactoside-binding lectin, has emerged as a critical pro-fibrotic mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the activation of HSCs and the perpetuation of the fibrotic cascade.[1]

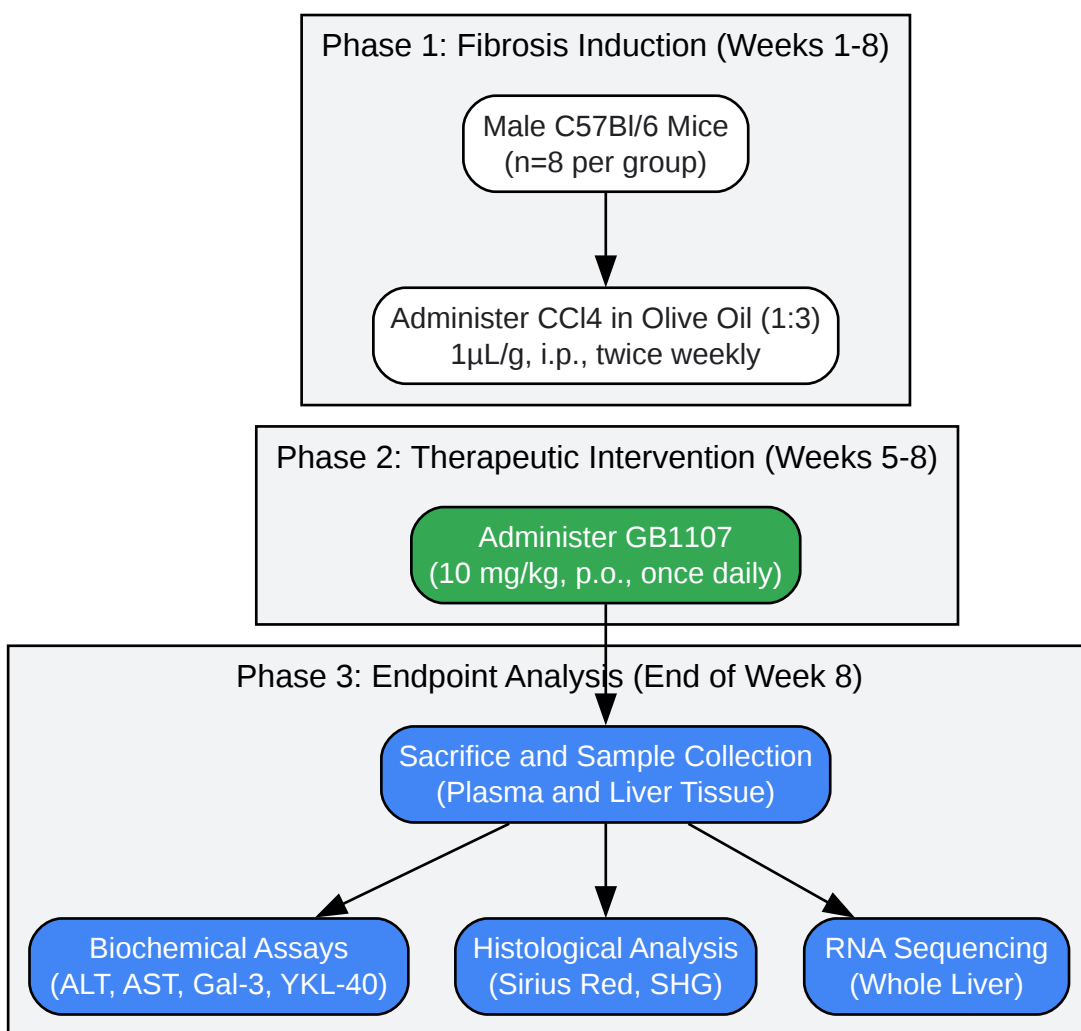
GB1107 is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity (27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high selectivity and oral bioavailability make **GB1107** a promising therapeutic candidate for targeting the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive overview of the role of **GB1107** in attenuating liver fibrosis, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its effects.

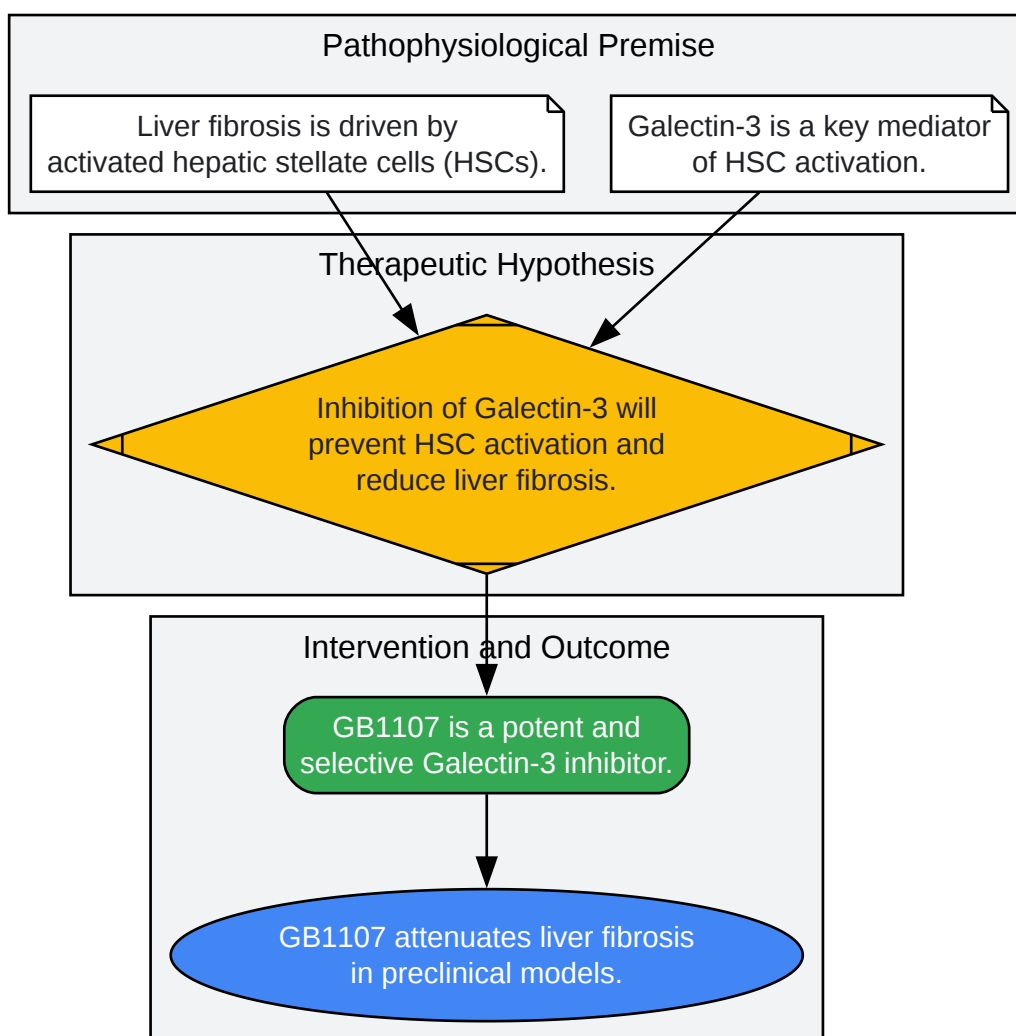
Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3

Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1] Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster pro-fibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor- β (TGF- β) pathway, which is a major driver of fibrosis.[1][2]

GB1107 exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-3, preventing it from interacting with its binding partners on the surface of HSCs and other cells. This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC activation and subsequent collagen deposition.







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